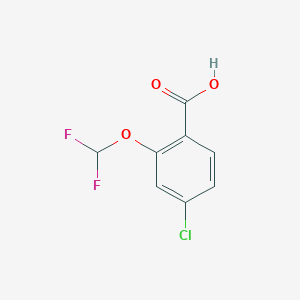

4-Chloro-2-(difluoromethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.57 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups

準備方法

The synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Difluoromethoxylation: The difluoromethoxy group is introduced using difluoromethyl ether in the presence of a base such as sodium hydride.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

化学反応の分析

4-Chloro-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include thionyl chloride, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of Organic Compounds

4-Chloro-2-(difluoromethoxy)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It can be used to produce aryl difluoromethyl ethers, thioethers, and sulphones through reactions with appropriate reagents under controlled conditions. This versatility makes it valuable in synthetic organic chemistry.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly its inhibitory effects on specific proteins such as TMEM206, which is involved in chloride ion transport across membranes. Studies using CRISPR/Cas9 techniques have demonstrated its role in understanding acid-induced cell death mechanisms.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties due to its structural similarities with other bioactive compounds. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial activity of derivatives of this compound against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several benzoic acid derivatives, including those related to this compound. The results indicated significant inhibition zones against Gram-positive bacteria, demonstrating the compound's potential as a lead for developing new antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Enterococcus faecium | 10 |

Case Study 2: Pharmacological Mechanism

Research focused on the interaction between this compound and TMEM206 revealed insights into its mechanism of action in cellular processes related to inflammation and apoptosis. This study utilized advanced techniques such as FACS analysis to quantify cellular responses to treatment.

作用機序

The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

Similar compounds to 4-Chloro-2-(difluoromethoxy)benzoic acid include:

2-Chloro-4-(difluoromethoxy)benzoic acid: Differing in the position of the chlorine and difluoromethoxy groups.

4-(Difluoromethoxy)benzoic acid: Lacking the chlorine atom.

4-Chloro-2,5-difluorobenzoic acid: Having an additional fluorine atom on the benzene ring

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

生物活性

4-Chloro-2-(difluoromethoxy)benzoic acid (C₈H₅ClF₂O₃) is an aromatic compound recognized for its potential biological activities, particularly in pharmacology and organic chemistry. This article explores the compound's biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a difluoromethoxy group attached to a benzoic acid structure. Its molecular weight is approximately 222.57 g/mol , and it possesses a carboxylic acid functional group (-COOH), which contributes to its reactivity and biological activity. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which blocks their activity. For instance, it has been studied for its inhibitory effects on TMEM206 , a protein involved in chloride ion conduction across membranes, suggesting its role in cell death pathways.

Biological Activities

1. Anti-inflammatory Effects:

Research indicates that this compound may exhibit anti-inflammatory properties similar to other bioactive compounds. Its structural characteristics allow it to interact with inflammatory pathways, possibly through modulation of phosphodiesterase 4 (PDE4) activity, which is crucial for regulating inflammatory mediators .

2. Inhibition of Epithelial-Mesenchymal Transition (EMT):

A study evaluated the effects of related compounds on pulmonary fibrosis, revealing that derivatives like 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid inhibited TGF-β1-induced EMT in lung epithelial cells. This suggests that similar mechanisms may be applicable to this compound, indicating potential therapeutic roles in fibrotic diseases .

3. Interaction with Enzymes:

The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, it may interact with enzymes that regulate cAMP levels, impacting neuronal disorders such as depression and Alzheimer's disease .

Case Studies

特性

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASHYZSZYKNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542022 |

Source

|

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97914-60-8 |

Source

|

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。